Increased Scaffold Complexity and Synthetic Utility via the 3-Allyl Handle
The target compound possesses a 3-allyl group, a functional handle absent in the commonly used 3-methyl (CAS 86847-66-7) and unsubstituted (CAS 86847-59-8) pyridyl pivalamide analogs. The allyl group allows for subsequent C–C bond formation via cross-coupling or olefin metathesis, significantly expanding the accessible chemical space . The calculated XLogP3-AA of 2.8 is elevated compared to the 3-methyl derivative (estimated XLogP3-AA ≈ 2.1), reflecting the increased lipophilicity and potential membrane permeability conferred by the allyl substituent [1][2].
| Evidence Dimension | Functional Group Reactivity and Lipophilicity |
|---|---|
| Target Compound Data | Contains 3-allyl group; XLogP3-AA = 2.8 [1] |
| Comparator Or Baseline | N-(3-methylpyridin-2-yl)pivalamide (CAS 86847-66-7): contains 3-methyl group; no olefin handle. N-(pyridin-2-yl)pivalamide (CAS 86847-59-8): no C-3 substituent. |
| Quantified Difference | Presence of a terminal olefin enables distinct reaction pathways. XLogP3-AA difference of approximately +0.7 log units versus the 3-methyl analog. |
| Conditions | Computed physicochemical properties derived from PubChem; reactivity inferred from established synthetic methodologies. |
Why This Matters
The allyl handle distinguishes this scaffold for chemists requiring a single, multifunctional building block for generating diverse compound libraries without post-synthetic functional group installation.
- [1] PubChem CID 17750169. Computed Properties: XLogP3-AA = 2.8. View Source
- [2] PubChem estimated XLogP3-AA for N-(3-methylpyridin-2-yl)pivalamide (CID 11179306). View Source
